2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide
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Description
2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors
Benzothiazole derivatives have been investigated for their application as corrosion inhibitors. For instance, two benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors showed higher efficiency and stability in preventing steel corrosion compared to previously reported inhibitors from the benzothiazole family, demonstrating their potential for protecting metal surfaces from corrosive environments (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Another research avenue for benzothiazole derivatives involves their synthesis and evaluation as antimicrobial and anti-inflammatory agents. A series of novel compounds, including pyrazole, isoxazole, and benzothiazepine derivatives bearing an aryl sulfonate moiety, were synthesized and screened for their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015).
Antitumor and Antimalarial Activity
Benzothiazole derivatives have also been explored for their potential in treating diseases, with studies on novel N-heterocyclic ylideneamine gold(I) complexes demonstrating increased antitumor and antimalarial activity. This suggests the utility of benzothiazole-based compounds in medicinal chemistry for developing treatments against cancer and malaria (Coetzee et al., 2011).
Nonlinear Optical Properties
Research into the photophysical, structural aspects, and nonlinear optical properties of Foron Blue SR analogs, which are related to benzothiazole, indicates the potential of these compounds in applications requiring nonlinear optical materials. Such materials are crucial for optical switching, modulation, and photonic computing (Bhagwat & Sekar, 2019).
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)13(18)16-14-17(4)9-7-10-11(8-12(9)21-14)20-6-5-19-10/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKFOLLJCQNPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC3=C(C=C2S1)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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